molecular formula C8H17N B1345578 2,6-Dimethylcyclohexylamine CAS No. 6850-63-1

2,6-Dimethylcyclohexylamine

Cat. No. B1345578
CAS RN: 6850-63-1
M. Wt: 127.23 g/mol
InChI Key: KSGAAWJLYHYMLT-UHFFFAOYSA-N
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Description

2,6-Dimethylcyclohexylamine is a chemical compound that can be derived from 2,6-dimethylcyclohexanone, a versatile intermediate for various syntheses. Although the provided papers do not directly discuss 2,6-Dimethylcyclohexylamine, they provide insights into related compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for 2,6-Dimethylcyclohexylamine.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful optimization of conditions. For instance, the synthesis of 2,6-dimethyltropone from 2,6-dimethylcyclohexanone involves five optimized steps with an overall yield of 52% . Similarly, the synthesis of 2-alkanoyl(aryloyl)-5,5-dimethylcyclohexane-1,3-diones involves the reaction of dimedone with cyanogen bromide and triethylamine, followed by the addition of various aldehydes . These methods could potentially be adapted for the synthesis of 2,6-Dimethylcyclohexylamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of synthesized compounds are typically characterized using spectroscopic techniques such as IR, 1H, and 13C NMR . These techniques can also be applied to determine the structure of 2,6-Dimethylcyclohexylamine. The relative configuration and preferred conformer of intermediates can be determined by HMQC, COSY, and NOE NMR measurements .

Chemical Reactions Analysis

The reactivity of compounds similar to 2,6-Dimethylcyclohexylamine can be inferred from studies such as the reaction of 2,6-dinitroanisole with cyclohexylamine, which shows solvent-dependent kinetics and may involve a dimer mechanism . Additionally, cyclohexylamine itself has been used as an organocatalyst for the synthesis of 2-amino-4H-chromene derivatives, indicating its potential reactivity in multicomponent reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 2,6-Dimethylcyclohexylamine can be deduced from their synthesis and molecular structure. For example, the crystal structure of dimethyl 2,5-bis[2-(2-hydroxybenzoyl)hydrazino]cyclohexa-1,4-diene-1,4-dicarboxylate involves hydrogen bonding, which could influence the compound's solubility and stability . The antimicrobial activity of certain derivatives indicates that the introduction of specific functional groups can impart biological activity .

Scientific Research Applications

1. Absorption of Volatile Organic Compounds

  • Summary of Application : 2,6-Dimethylcyclohexylamine (CyNMe2) is used as a switchable-hydrophilicity solvent (SHS) for the absorption and desorption of volatile organic compounds (VOCs) from tail gases .
  • Methods of Application : The process involves using CyNMe2 to absorb toluene, a representative VOC. Desorption efficiencies of toluene from CyNMe2 of up to 94% were achieved by bubbling CO2 at 25°C, and separation efficiencies of CyNMe2 from water up to 90% were achieved by bubbling N2 at 60°C .
  • Results or Outcomes : The toluene absorption capacity of CyNMe2 was comparable with that of the fresh absorbent even after five absorption-desorption cycles, suggesting that CyNMe2 retains its absorption capacity .

2. Extraction of Emerging Contaminants in Wastewater

  • Summary of Application : 2,6-Dimethylcyclohexylamine is used as a switchable hydrophobicity solvent for the extraction of emerging pollutants in wastewater samples .
  • Methods of Application : The procedure uses a reduced volume (375 μL) of 2,6-Dimethylcyclohexylamine for the extraction of a variety of emerging pollutants, including nonsteroidal anti-inflammatory drugs (NSAIDs), hormones, and triclosan .
  • Results or Outcomes : Absolute extraction recoveries were in the range of 51% to 103%. The method permits the determination of the target analytes at the low ng mL−1 level, ranging from 0.8 to 5.9 (except for Triclosan, 106 ng mL−1) with good precision (relative standard deviation lower than 6%) .

3. Extraction of Dairy Phospholipids

  • Summary of Application : 2,6-Dimethylcyclohexylamine (CyNMe2) is used for the extraction of dairy phospholipids .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

4. Extraction of Lipids from Microalgae

  • Summary of Application : 2,6-Dimethylcyclohexylamine (DMCHA) is used as a switchable hydrophilicity solvent (SHS) for the extraction of lipids from freeze-dried samples of Botryococcus braunii microalgae for biofuel production .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

5. Catalyst in Strecker Reaction

  • Summary of Application : 2,6-Dimethylcyclohexylamine is used as a catalyst in a three-component organocatalyzed Strecker reaction on water .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

6. Recycling of Aluminium and Polyethylene

  • Summary of Application : Treatment with 2,6-Dimethylcyclohexylamine (DMCHA) allows very high material recovery (>99% for aluminium and >80% for polyethylene), without compromising the quality in terms of oxidation or polymer degradation .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

7. Production of Pharmaceuticals

  • Summary of Application : 2,6-Dimethylcyclohexylamine is used as a building block for pharmaceuticals, such as mucolytics, analgesics, and bronchodilators .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

8. Vulcanization Accelerator

  • Summary of Application : 2,6-Dimethylcyclohexylamine is used as a precursor to sulfenamide-based reagents used as accelerators for vulcanization .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

9. Extraction of Emerging Pollutants

  • Summary of Application : 2,6-Dimethylcyclohexylamine is used as a switchable hydrophobicity solvent for the extraction of emerging pollutants in water samples .
  • Methods of Application : The proposal uses a reduced volume (375 μL) of 2,6-Dimethylcyclohexylamine, a switchable hydrophobicity solvent .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

2,6-Dimethylcyclohexylamine is highly flammable and water-soluble . It is dangerous when exposed to heat or flame and can react vigorously with oxidizing materials . Inhalation of high concentrations of vapor will produce irritation of the respiratory tract and lungs, and inhalation of large quantities of vapor may be fatal . It is recommended to handle in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

2,6-dimethylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-6-4-3-5-7(2)8(6)9/h6-8H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGAAWJLYHYMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60988158
Record name 2,6-Dimethylcyclohexan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylcyclohexylamine

CAS RN

6850-63-1
Record name 2,6-Dimethylcyclohexanamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethylcyclohexylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethylcyclohexan-1-amine
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Record name 2,6-dimethylcyclohexylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.220
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

trans-2-ethylcyclohexylamine, B.P. 77°-78° (23 mm.); 2,6-diethylcyclohexylamine, B.P. 96° C., (17 mm.);
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Synthesis routes and methods II

Procedure details

contacting said 3,5-dimethyl-4-nitro-cyclohexene with hydrogen at a temperature of about 0° C. to about 200° C. and a pressure of about 0 psig to about 1500 psig in the presence of a palladium catalyst to form 2,6-dimethylcyclohexyl amine; and
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Synthesis routes and methods III

Procedure details

A catalyst consisting of 1.0% by weight of palladium and 0.5% by weight of praseodymium oxide, the remainder being aluminum oxide, in extrudate form is introduced into a 1 l cylindrical reaction tube and is heated to 200° C. A mixture of 60 g of 2,6-dimethylphenol and 360 g of liquid ammonia per hour is passed over this catalyst bed. At the same time, 100 liters (S.T.P.) of hydrogen are passed in co-current through the reaction tube under a pressure of 200 bar. The reaction product which leaves the tube is cooled under superatmospheric pressure and is then let down. About 62 g of crude product, which gives 60 g of pure 2,6-dimethylcyclohexylamine (corresponding to a yield of 96%) on distillation, are thereby obtained per hour.
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360 g
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100 L
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Synthesis routes and methods IV

Procedure details

1.650 kg of 2,6-dimethylphenol and 150 g of a pulverulent catalyst which contains 5.0% by weight of palladium and 2.5% by weight of praseodymium oxide, the remainder being aluminum oxide, are introduced into a 10 l stirred autoclave. The autoclave is closed and 1.370 kg of ammonia are forced in. The mixture is then heated to 230° C. and a pressure of 200 bar is established by forcing in hydrogen. The mixture is kept at the reaction temperature until a constant pressure is achieved (about 8 hours). It is then left to cool, and is filtered to give 1.710 kg of crude 2,6-dimethylcyclohexylamine (a mixture of 3 stereoisomeric 2,6-dimethylcyclohexylamines). The crude product is distilled to give 1.685 kg of 2,6-dimethylcyclohexylamine, boiling point=167°-168° C., corresponding to a yield of 98%.
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1.37 kg
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pulverulent catalyst
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150 g
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Synthesis routes and methods V

Procedure details

1,650 parts by weight of 2,6-dimethylphenol and 150 parts by weight of a pulverulent catalyst containing 10.0% by weight of palladium and 5.0% by weight of praseodymium oxide on aluminum oxide were introduced into a stirred autoclave having a capacity of 10,000 parts by volume. The autoclave was closed and 1,370 parts by weight of ammonia were forced in. The autoclave was then heated to 250° C. and hydrogen was introduced to bring the pressure to 300 bar. The autoclave was kept at the reaction temperature until constant pressure was achieved (about 10 hours). It was then allowed to cool and the mixture was filtered to give 1,691 parts by weight (98.5%) of 2,6-dimethylcyclohexylamine which, according to gas chromatography and NMR analysis, had the following isomer distribution:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethylcyclohexylamine
Reactant of Route 2
2,6-Dimethylcyclohexylamine
Reactant of Route 3
2,6-Dimethylcyclohexylamine
Reactant of Route 4
2,6-Dimethylcyclohexylamine
Reactant of Route 5
2,6-Dimethylcyclohexylamine
Reactant of Route 6
2,6-Dimethylcyclohexylamine

Citations

For This Compound
9
Citations
F Rota, VS Ranade, R Prins - Journal of Catalysis, 2001 - Elsevier
The hydrodenitrogenation of cyclohexylamine and of the diastereomers of 2-methylcyclohexylamine and 2,6-dimethylcyclo-hexylamine was studied at 200 to 350C and 50 bar pressure …
Number of citations: 16 www.sciencedirect.com
F Pelascini, M Wesolek, F Peruch, PJ Lutz - 2006 - Wiley Online Library
In this paper, we describe the synthesis of two new pyridine‐bis(imine)s {4‐chloro‐2,6‐bis[1‐(2,6‐diisopropylphenylimino)ethyl]pyridine and 2,6‐bis[1‐(2,6‐dimethylcyclohexylimino)…
VA Semikolenov, ME Boldybeva, YV Shmidt… - Journal of molecular …, 1989 - Elsevier
The interaction of phenols with ammonia in the presence of Pt metals opens up a new route for the production of aromatic amines. A multistep reaction for the production of 2,6-…
Number of citations: 12 www.sciencedirect.com
EJ Jedziniak - 1977 - search.proquest.com
University Microfilms International Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced …
Number of citations: 2 search.proquest.com
AJ Bellamy - Supplements to the 2nd Edition of Rodd's Chemistry of …, 1975 - Elsevier
Publisher Summary This chapter discusses the preparation methods and properties of the cyclohexane group. The electrochemical reduction of benzene and some benzene derivatives …
Number of citations: 2 www.sciencedirect.com
T Mallat, A Baiker - Fine Chemicals Through Heterogeneous …, 2008 - books.google.com
Alkyl glycosides are compounds formed by the reaction of a sugar with an alipha-tic alcohol containing at least four carbon atoms. Because their structure consists of a hydrophilic part (…
Number of citations: 1 books.google.com
S Kuhlmann - 2007 - search.proquest.com
The aim of this PhD thesis was to investigate selective tri-and tetramerization of ethylene with a chromium catalyst system comprising chromium (III) acetylacetonate, a PNP ligand of the …
Number of citations: 7 search.proquest.com
G Bellucci, F MACCHIA… - CHIMICA & L …, 1968 - POLO VLE ABRUZZI 5, 20131 …
Number of citations: 1
S Kuhlmann - 2006
Number of citations: 0

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